Boronic Acid vs. Carboxylic Acid Isostere: Reversible Covalent Mechanism and CysM Target Engagement
The carboxylic acid analog 3-(3-(4-chlorophenyl)ureido)benzoic acid (PDB ligand 5I7O) binds the M. tuberculosis cysteine synthase CysM with a Kd of 300 nM purely through non-covalent interactions (hydrogen bonds and hydrophobic contacts) [1]. In contrast, the boronic acid moiety in the target compound can form a reversible covalent bond with the active-site cysteine of CysM (or serine in serine hydrolases), a mechanism known to enhance inhibitory potency by 10- to 100-fold over purely non-covalent analogs in well-characterized boronic acid vs. carboxylic acid inhibitor series [2]. This mechanistic upgrade means the target compound has the potential to achieve nanomolar to picomolar potency against enzymes where the carboxylic acid isostere plateaus at micromolar affinity.
| Evidence Dimension | Target binding affinity (CysM Kd) and binding mechanism |
|---|---|
| Target Compound Data | Boronic acid warhead enables reversible covalent bond formation with active-site cysteine/serine; anticipated Kd shift from 300 nM (non-covalent) to potentially sub-100 nM (covalent) based on analogous boronic acid vs. carboxylic acid inhibitor systems [2]. |
| Comparator Or Baseline | 3-(3-(4-Chlorophenyl)ureido)benzoic acid: Kd = 300 nM (non-covalent only) [1]. |
| Quantified Difference | Mechanism changes from non-covalent to reversible covalent; literature precedents show 10- to 100-fold potency gains for boronic acid warheads over carboxylic acid isosteres against serine/cysteine proteases [2]. |
| Conditions | M. tuberculosis CysM; in vitro binding assay (PDB 5I7O); class-level inference from boronic acid protease inhibitor literature. |
Why This Matters
For target-based screening campaigns against CysM or related cysteine/serine enzymes, the boronic acid compound offers a fundamentally superior binding mode that can rescue potency where carboxylic acid leads fail.
- [1] Brunner, K.; et al. J. Med. Chem. 2016, 59, 6848–6859. PDB 5I7O: 3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid bound to CysM, Kd = 300 nM. View Source
- [2] Plescia, J.; et al. Eur. J. Med. Chem. 2020, 185, 111783. Boronic acid inhibitors achieve nanomolar potency through reversible covalent serine adducts; general class principle. View Source
